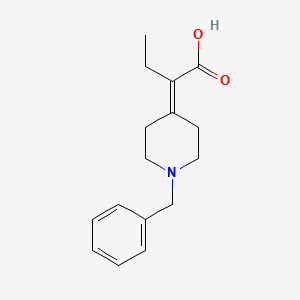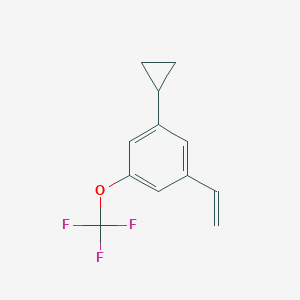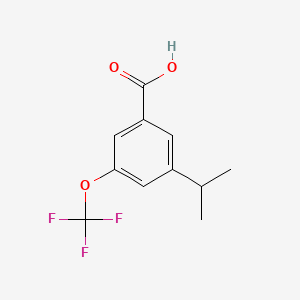![molecular formula C14H8ClF3O3 B8193830 2'-Chloro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193830.png)
2'-Chloro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Chloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid is an organic compound characterized by the presence of a chloro group, a trifluoromethoxy group, and a carboxylic acid group attached to a biphenyl structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Chloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura coupling reaction between a halogenated benzene derivative and a boronic acid derivative.
Introduction of Functional Groups: The chloro and trifluoromethoxy groups are introduced through electrophilic aromatic substitution reactions. The carboxylic acid group can be introduced via a Friedel-Crafts acylation followed by oxidation.
Industrial Production Methods: In an industrial setting, the synthesis may be optimized for large-scale production by using continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are carefully selected to minimize costs and environmental impact.
Types of Reactions:
Oxidation: The carboxylic acid group can undergo oxidation to form various derivatives, such as esters or amides.
Reduction: The compound can be reduced to form alcohols or aldehydes, depending on the reducing agent used.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products:
Oxidation: Esters, amides, or anhydrides.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted biphenyl derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new catalysts and ligands for chemical reactions.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical intermediate.
- Studied for its biological activity and potential therapeutic applications.
Industry:
- Utilized in the production of advanced materials, such as polymers and coatings.
- Applied in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2’-Chloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites.
類似化合物との比較
2’-Chloro-5-(trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.
2’-Chloro-4-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with the trifluoromethoxy group in a different position.
Uniqueness:
- The presence of the trifluoromethoxy group in 2’-Chloro-5-(trifluoromethoxy)-[1,1’-biphenyl]-3-carboxylic acid can significantly influence its chemical reactivity and biological activity compared to similar compounds. This group can enhance the compound’s stability and lipophilicity, making it more effective in certain applications.
特性
IUPAC Name |
3-(2-chlorophenyl)-5-(trifluoromethoxy)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O3/c15-12-4-2-1-3-11(12)8-5-9(13(19)20)7-10(6-8)21-14(16,17)18/h1-7H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVPJYDVRUBZCSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=CC(=C2)OC(F)(F)F)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[1-(2-Fluorophenyl)triazol-4-yl]piperidine;hydrochloride](/img/structure/B8193760.png)



![3'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193795.png)
![2-Fluoro-3'-isopropyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193798.png)

![2-Ethoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8193807.png)
![2-Isopropoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8193809.png)
![2'-Fluoro-5-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8193823.png)
